4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Description
Properties
IUPAC Name |
2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)17-15-13(10-20)16(21)19-9-3-2-4-14(19)18-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWZFDFADZUZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Toluidino Group: This step involves the reaction of the intermediate with p-toluidine under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the toluidino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The carboxaldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Biological Applications
The biological activity of 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde has been explored in various studies:
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that Mannich bases derived from similar structures demonstrate selective toxicity towards human tumor cells, including colon and breast cancer lines .
- The compound's mechanism of action may involve the inhibition of nucleic acid synthesis or interference with cellular signaling pathways.
- Antimicrobial Properties :
- Antioxidant Activity :
Case Studies
Several case studies have documented the applications of this compound:
- Cytotoxicity Evaluation :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The oxo and carboxaldehyde groups can form hydrogen bonds with active sites, while the toluidino group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications at Position 2
The 2-position of the pyrido[1,2-a]pyrimidine scaffold is a critical site for functionalization, influencing electronic, steric, and biological properties.
Chloro Substituent ()
- Compound : 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Key Differences: The chloro group is electron-withdrawing, increasing the electrophilicity of the aldehyde at position 3 compared to the electron-donating toluidino group. Molar mass: 222.63 g/mol (vs. ~323–368 g/mol for toluidino derivatives). Predicted pKa: -0.44 (indicating stronger acidity for the aldehyde proton) .
Piperazinyl Substituent ()
- Compound : 2-[4-(3-Chlorophenyl)-piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Molar mass: 368.82 g/mol, significantly higher due to the aromatic and aliphatic components. Enhanced solubility in polar solvents compared to toluidino derivatives .
Ethoxyphenylamino Substituent ()
- Compound: 2-[(4-Ethoxyphenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Key Differences: The ethoxy group (-OCH2CH3) is electron-donating, similar to toluidino’s methyl, but with increased hydrophilicity. Molar mass: 323.35 g/mol, lower than piperazinyl derivatives but higher than chloro analogues .
Spirocyclic Substituent ()
- Compound : 4-Oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Unique solubility profile due to the oxygen-rich spiro system .
Functional Group Variations at Position 3
While the target compound retains a carboxaldehyde at position 3, other derivatives feature carboxamides or esters, altering reactivity and biological interactions.
Carboxamide Derivatives ()
- Compound Class : 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Key Differences :
Carboxylic Acid Derivatives ()
- Synthetic Route : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a precursor for carboxylic acids via nucleophilic substitution.
- Key Differences :
- Carboxylic acids (-COOH) offer ionizable groups, improving water solubility compared to aldehydes .
Biological Activity
4-Oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde, with the molecular formula CHNO and a molecular weight of approximately 279.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure
The compound features a bicyclic structure consisting of a pyridine and pyrimidine ring, along with a carboxaldehyde functional group. The presence of the 4-toluidine moiety enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antimicrobial properties. In particular, studies have shown that related compounds can effectively inhibit various bacterial strains, suggesting that this compound may also possess similar activities. For instance:
- Case Study : A study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antimicrobial potential (source: ).
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Case Study : A recent study focused on the effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives led to a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment (source: ).
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis and repair, thereby affecting cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid | CHNO | Lacks methyl group at position 9 | Antimicrobial |
| N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | CHClNO | Hydroxy group enhances activity | Antiviral |
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : Preliminary screenings have indicated that derivatives may possess antiviral properties against various viruses including Herpes Simplex Virus and Influenza Virus (source: ).
- Cytotoxicity Studies : Investigations into cytotoxicity revealed low toxicity levels in normal human cells while exhibiting high efficacy against cancer cell lines (source: ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via amidation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in refluxing ethanol. Key optimizations include maintaining temperatures at 80–90°C and using stoichiometric excess of amines to drive the reaction to completion. Post-synthesis purification involves column chromatography with ethyl acetate/hexane mixtures .
- Validation : Confirmation of structure requires elemental analysis (C, H, N content) and ¹H NMR spectroscopy, focusing on aromatic proton shifts in the pyrido-pyrimidine nucleus (δ 7.2–8.5 ppm) .
Q. How can researchers confirm the structural integrity of the compound after synthesis?
- Analytical Workflow :
Elemental Analysis : Verify molecular formula (e.g., C₁₆H₁₄N₄O₂) with <0.4% deviation .
NMR Spectroscopy : Analyze aromatic proton environments (e.g., downfield shifts due to electron-withdrawing carboxaldehyde groups) and coupling constants to confirm regiochemistry .
Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) at room temperature but insoluble in water. Stability tests should avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the carboxaldehyde group .
Advanced Research Questions
Q. How can bioisosteric replacements of the pyrido-pyrimidine core influence biological activity?
- Strategy : Replace the 2-hydroxy-4-oxo-pyrido-pyrimidine nucleus with bioisosteres like 4-hydroxyquinolin-2-one. Compare analgesic activity in the "acetic acid writhing" model to assess potency retention.
- Case Study : N-(benzyl)-4-hydroxyquinolin-2-one analogs showed analogous structure-activity relationships to pyrido-pyrimidine derivatives, confirming bioisosterism .
Q. How should researchers address contradictions in biological activity data across different assay models?
- Troubleshooting :
Model-Specific Factors : Test the compound in both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent analgesia) models to identify assay-dependent variability .
Structural Modifications : Introduce electron-donating groups (e.g., methyl) to the 4-toluidino moiety to enhance metabolic stability and reconcile discrepancies in activity .
Q. What chromatographic techniques are optimal for purifying derivatives with thiazolidinone substituents?
- Method : Use reverse-phase HPLC (C18 column) with gradient elution (water:acetonitrile + 0.1% TFA) for compounds containing thioxo-thiazolidinone groups. Monitor at 254 nm for UV-active pyrido-pyrimidine cores .
Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
